2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine
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Overview
Description
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is a chemical compound with the molecular formula C8H13N3O3 and a molecular weight of 199.21 g/mol . This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound is used primarily in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate ester or acid chloride to form the oxadiazole ring . The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The methoxymethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethylamine hydrochloride
- 2-((3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride
- {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Uniqueness
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is unique due to its specific structure, which includes both an oxadiazole ring and an oxolan-3-amine moiety. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H13N3O3 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine |
InChI |
InChI=1S/C8H13N3O3/c1-12-4-6-10-8(14-11-6)7-5(9)2-3-13-7/h5,7H,2-4,9H2,1H3 |
InChI Key |
QXFXVHXYMMKOLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=N1)C2C(CCO2)N |
Origin of Product |
United States |
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